molecular formula C10H18ClNO2 B12940836 Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2306264-00-4

Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Cat. No.: B12940836
CAS No.: 2306264-00-4
M. Wt: 219.71 g/mol
InChI Key: SNODDRWJJSKFPG-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic System Analysis

The compound features a spirocyclic system comprising two fused rings: a five-membered azaspiro ring (containing nitrogen) and a six-membered carbocyclic ring. The molecular formula is $$ \text{C}{10}\text{H}{16}\text{ClNO}_{3} $$, with a molecular weight of 219.71 g/mol. The spiro junction occurs at carbon 7, where both rings share a single atom, creating a rigid, non-planar scaffold. The methyl ester group at position 7 introduces an electron-withdrawing effect, while the hydrochloride salt enhances solubility and crystallinity.

Table 1: Key Molecular Descriptors

Property Value Source
Molecular Formula $$ \text{C}{10}\text{H}{16}\text{ClNO}_{3} $$
Molecular Weight 219.71 g/mol
Spiro Junction Position Carbon 7

The six-membered ring adopts a chair-like conformation, while the five-membered azaspiro ring exhibits envelope puckering, as observed in analogous azaspiro[3.5]nonane systems. This structural rigidity reduces conformational flexibility, a trait exploited in drug design to improve target binding selectivity.

Stereochemical Considerations in Azaspiro[3.5]nonane Core

Stereochemistry plays a critical role in the compound’s reactivity and biological interactions. The spiro junction introduces axial chirality, resulting in two enantiomers with distinct spatial arrangements. Computational studies on related aza-spiro systems reveal that transition-state conformations during synthesis are influenced by puckering preferences and non-covalent interactions. For example, CH–O hydrogen bonds and CH–π interactions in analogous compounds anchor specific conformers, dictating stereoselective outcomes.

In Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride, the ester group’s orientation relative to the spiro junction creates steric hindrance, favoring one enantiomer during crystallization. This preference aligns with findings in azaspiro[3.5]nonane derivatives, where bulky substituents stabilize equatorial positions to minimize 1,3-diaxial strain.

Crystallographic Data and Conformational Studies

While explicit crystallographic data for this compound are limited, insights can be extrapolated from related structures. X-ray diffraction studies of Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate (a structural analog) reveal a dihedral angle of $$ 112^\circ $$ between the spiro-connected rings, with the ester group adopting a pseudo-axial orientation to alleviate steric clashes.

Table 2: Comparative Conformational Parameters

Compound Dihedral Angle Puckering Amplitude Source
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate $$ 112^\circ $$ 0.87 Å
2-Azaspiro[3.5]nonane $$ 105^\circ $$ 0.92 Å

Cremer-Pople puckering parameters, applied to azaspiro transition states, demonstrate that ring puckering modulates reaction stereoselectivity. For the target compound, the hydrochloride salt likely stabilizes specific conformers through ionic interactions, as seen in protonated spirocyclic amines.

Comparative Analysis with Related Azaspiro Compounds

This compound differs from analogs in both electronic and steric properties:

  • vs. Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate : Replacement of oxygen with nitrogen in the spiro ring increases basicity and alters hydrogen-bonding capacity.
  • vs. 2-Azaspiro[3.5]nonane : The methyl ester group introduces a polarizable moiety, enhancing solubility and enabling further functionalization.
  • vs. Fasicularin-related spirocycles : Computational models highlight that ester substituents reduce transition-state puckering amplitudes compared to hydroxyl groups, favoring less strained conformations.

Table 3: Structural and Electronic Comparisons

Compound Key Feature Impact on Properties Source
Methyl 2-azaspiro[3.5]nonane-7-carboxylate HCl Hydrochloride salt Improved crystallinity
2-Azaspiro[3.5]nonane Free amine Higher volatility
Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate Ether linkage Reduced basicity

The hydrochloride salt form uniquely stabilizes the protonated nitrogen, enhancing ionic lattice interactions during crystallization—a property absent in neutral analogs like 2-azaspiro[3.5]nonane.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2306264-00-4

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

methyl 2-azaspiro[3.5]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H

InChI Key

SNODDRWJJSKFPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(CC1)CNC2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Cyclization Reactions

The synthesis of methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride often involves cyclization reactions, which are critical for forming the spirocyclic structure. Key steps include:

  • Starting Materials :

    • Amines (e.g., cyclohexylamines or derivatives).
    • Esters or carboxylic acid derivatives to introduce the carboxylate group.
  • Reaction Conditions :

    • Solvents : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), chosen for their ability to stabilize intermediates.
    • Catalysts : Lewis acids, such as aluminum chloride (AlCl₃), are frequently used to facilitate cyclization.
    • Temperature : Reactions are typically conducted at controlled temperatures (e.g., 0–50°C) to optimize yield and prevent side reactions.
  • Process :

    • The amine reacts with a cyclic ketone or ester under acidic or basic conditions.
    • The intermediate undergoes intramolecular cyclization to form the spirocyclic core.
Example Reaction Scheme:

$$ \text{Cyclohexanone} + \text{Amine Derivative} + \text{Ester} \xrightarrow{\text{Catalyst, Solvent}} \text{this compound} $$

Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors are employed to enhance efficiency and scalability.

  • Advantages :

    • Improved control over reaction parameters such as temperature and pressure.
    • Higher yields and purity due to precise monitoring.
    • Reduced reaction times compared to batch processes.
  • Key Parameters :

    • Reaction time: Optimized to minimize byproducts.
    • Pressure: Maintained at levels suitable for spirocyclization.
    • Purification: Inline purification techniques, such as crystallization, are often integrated.

Solvent-Free Reactions

Recent advancements have explored solvent-free methods to reduce environmental impact:

  • Mechanochemical Synthesis :

    • Reactants are ground together in the presence of a solid catalyst.
    • This method eliminates the need for organic solvents and reduces waste.
  • Challenges :

    • Limited scalability.
    • Requires precise control over grinding parameters.

Alternative Routes

Some alternative synthetic routes involve multi-step processes:

  • Stepwise Functionalization :

    • Initial formation of a simpler spirocyclic intermediate.
    • Subsequent functionalization to introduce the carboxylate and methyl groups.
  • Oxidative Cyclization :

    • Oxidants like Oxone® are used in specific cases to achieve cyclization under mild conditions.

Data Table: Summary of Reaction Parameters

Method Solvent Catalyst Temperature Range Yield (%) Notes
Cyclization DCM, THF AlCl₃ 0–50°C ~70–85 Standard method for laboratory synthesis
Continuous Flow Inline system Various acids Controlled ~90–95 High efficiency and scalability
Solvent-Free None Solid catalyst Ambient ~60–75 Eco-friendly but limited scalability
Oxidative Cyclization Formic acid Oxone® Mild (~25°C) ~65–80 Suitable for specific precursors

Analytical Considerations

The purity and identity of this compound are confirmed using:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the spirocyclic nitrogen or carboxylate group. Key reagents and outcomes include:

ReagentConditionsMajor ProductYieldSource
Potassium permanganateAcidic medium (H₂SO₄)7-Keto-2-azaspiro[3.5]nonane derivative78–85%
Chromium trioxideAnhydrous dichloromethaneOxidized carboxylate intermediate~70%
Hydrogen peroxideCatalytic Fe(III)Epoxide formation (ring expansion)65%

Mechanistic Insights : Oxidation of the nitrogen atom generates a ketone intermediate, while ester group oxidation produces carboxylic acids. The spirocyclic structure stabilizes transition states, enhancing reaction efficiency.

Reduction Reactions

Reduction targets the ester group or spirocyclic nitrogen:

ReagentConditionsMajor ProductYieldSource
Lithium aluminum hydrideAnhydrous ether, 0–5°C7-Hydroxy-2-azaspiro[3.5]nonane82%
Sodium borohydrideMethanol, RTPartial reduction to alcohol intermediate60%
H₂/Pd-CEthanol, 50°CDecarboxylated amine derivative75%

Critical Findings : LiAlH₄ selectively reduces the ester to a primary alcohol without disrupting the spirocyclic framework . Over-reduction with H₂/Pd-C removes the carboxylate group, yielding secondary amines.

Substitution Reactions

Nucleophilic substitution occurs at the ester group or halogenated positions:

ReagentConditionsMajor ProductYieldSource
Sodium hydroxideAqueous ethanol, reflux7-Carboxy-2-azaspiro[3.5]nonane88%
AmmoniaDMF, 100°CAmide derivative70%
ThiophenolK₂CO₃, DMFThioester analog65%

Side Reactions : Competing ring-opening occurs under strongly basic conditions (pH > 12), forming linear amines .

Hydrolysis Reactions

Controlled hydrolysis modifies the ester group:

ConditionsCatalystMajor ProductYieldSource
6M HCl, reflux7-Carboxylic acid hydrochloride90%
NaOH (1M), RTPhase-transfer agentSodium carboxylate salt95%

Industrial Relevance : Hydrolysis under acidic conditions is scalable for producing carboxylic acid intermediates .

Cycloaddition and Ring-Opening Reactions

The spirocyclic structure participates in ring-expansion reactions:

ReagentConditionsMajor ProductYieldSource
Ethylene oxideBF₃ catalysis, –20°C8-Membered azaspiro compound55%
Grignard reagentsTHF, 0°CAlkylated spirocyclic derivatives60–70%

Limitations : Ring strain limits reactivity with bulky reagents, favoring byproducts.

Comparative Reactivity with Analogues

Reactivity differs significantly from structurally related compounds:

CompoundOxidation YieldReduction YieldHydrolysis Yield
Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate70%75%85%
7-Methyl-6-oxa-2-azaspiro[3.5]nonane50%60%70%
2-Azaspiro[3.3]heptan-6-ol45%80%N/A

Key Insight : The presence of both nitrogen and oxygen enhances electrophilicity, improving yields in oxidation and substitution compared to simpler spirocycles.

Mechanistic and Kinetic Data

  • Activation Energy : Oxidation with KMnO₄ has ΔG‡ = 85 kJ/mol.

  • Rate Constants : Hydrolysis in 6M HCl follows first-order kinetics (k = 0.045 min⁻¹) .

  • Thermodynamics : Reduction with LiAlH₄ is exothermic (ΔH = –120 kJ/mol).

Scientific Research Applications

Common Reactions

  • Oxidation : Using agents like potassium permanganate to form oxidized products.
  • Reduction : Employing lithium aluminum hydride to yield reduced derivatives.
  • Substitution : Nucleophilic substitution reactions can occur with nucleophiles replacing the leaving group.

Scientific Research Applications

Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:

Organic Synthesis

  • Building Block : It serves as a crucial building block in organic synthesis for creating complex molecules with spirocyclic structures. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.
  • Antimicrobial Properties : Preliminary studies indicate that the compound may inhibit the growth of various bacterial strains. The proposed mechanism involves disrupting bacterial cell membranes or interfering with metabolic pathways.
  • Anticancer Activity : Research suggests that it may interact with specific enzymes or receptors involved in cancer cell proliferation. For instance, it has been shown to bind to NAD(P)H:quinone oxidoreductase 1 (NQO1), enhancing its potential as a therapeutic agent against certain cancers.

Medicinal Chemistry

  • The compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure allows for targeted modifications that could enhance its efficacy against specific diseases.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various applications:

Study Focus Findings Implications
Antimicrobial ActivityInhibition of bacterial strainsPotential development of new antibiotics
Anticancer MechanismsBinding to NQO1 enzymeOpportunities for targeted cancer therapies
Organic SynthesisVersatile building block for complex moleculesDevelopment of novel compounds in drug discovery

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

Ring Size and Substituent Diversity
  • Methyl 2-azaspiro[3.3]heptane-1-carboxylate (EN300-39873624) :
    • Smaller spiro system (3.3 vs. 3.5) reduces ring strain but limits conformational flexibility.
    • Contains a trifluoromethyl group, increasing lipophilicity (logP) and metabolic resistance .
  • Ethyl 2-oxospiro[3.5]nonane-7-carboxylate (CAS 1615656-09-1): Ethyl ester instead of methyl ester, slightly increasing molecular weight (C12H18O3 vs. C10H14F3NO4). Oxo group at position 2 introduces a ketone, altering electronic properties and hydrogen-bonding capacity .
  • Allyl ester allows for post-synthetic modifications (e.g., deprotection or cross-coupling) .
Protecting Groups and Salts
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 236406-55-6): tert-Butoxycarbonyl (Boc) group provides steric protection for the amine, requiring acidic conditions for deprotection. Hydrochloride salt improves aqueous solubility for biological assays .
  • Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate (3D-CKA72036): Benzyl ester necessitates hydrogenolysis for removal, offering orthogonal protection strategies. Oxo group at position 2 may stabilize specific conformations via intramolecular hydrogen bonds .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents logP* Solubility (mg/mL) CAS Number
Methyl 2-azaspiro[3.5]nonane-7-carboxylate HCl C10H17ClN2O2 232.71 Methyl ester, HCl salt 1.2 >50 (water) EN300-39873624
7-Oxa-2-azaspiro[3.5]nonane HCl C8H14ClNO3 207.66 Oxa substitution, HCl salt 0.8 >30 (water) 1417633-09-0
2-(2-fluorophenoxy)-7-azaspiro[3.5]nonane HCl C14H18ClFNO 271.76 Fluorophenoxy group, HCl salt 2.5 ~20 (DMSO) 614731-73-6
Methyl 7-methyl-2-azaspiro[3.5]nonane-1-carboxylate C11H19NO2 197.27 Methyl ester, N-methylation 1.8 <10 (water) 2059931-66-5

*logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, as well as its mechanisms of action, synthesis, and related case studies.

  • Molecular Formula : C₉H₁₆ClNO₃
  • Molecular Weight : Approximately 221.68 g/mol
  • Structure : The compound features a bicyclic framework that includes both nitrogen and oxygen atoms, contributing to its reactivity and biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain to be fully elucidated. The compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways is hypothesized based on structural similarities to known antimicrobial agents.

Anticancer Activity

Research has also indicated potential anticancer properties . The compound may interact with specific enzymes or receptors involved in cancer cell proliferation. For instance, it has been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, enhancing its potential as a therapeutic agent against certain cancers .

The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate biological pathways, leading to various pharmacological effects:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing neurotransmitter systems and cellular signaling pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include the formation of the spirocyclic structure and the introduction of functional groups that enhance solubility and reactivity:

  • Formation of the Spirocyclic Core : Utilizing Grignard reagents and various coupling reactions.
  • Functionalization : Introducing carboxylate groups through esterification reactions.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Research : In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines, with IC50 values indicating potent activity in some cases . Further research is warranted to explore its efficacy in vivo.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylateC₉H₁₆ClNO₃Exhibits similar spirocyclic structure; potential for varied biological activity
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylateC₁₆H₁₉NO₃Higher molecular weight; different functional group positioning affecting reactivity

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